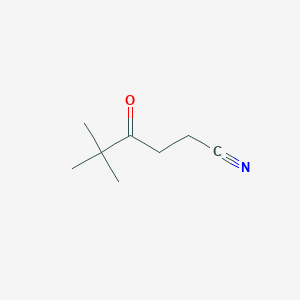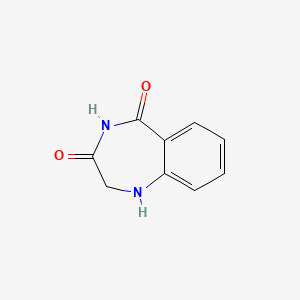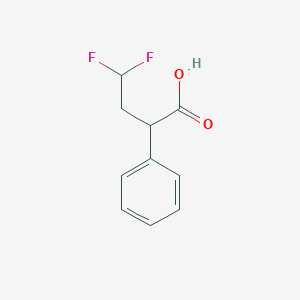![molecular formula C11H19NO3 B3377987 TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE CAS No. 1373028-86-4](/img/structure/B3377987.png)
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Descripción general
Descripción
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[310]HEXANE-3-CARBOXYLATE is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxymethyl group attached to a bicyclic azabicyclohexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-butyl ester group: This step often involves the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butyl ester.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group
Aplicaciones Científicas De Investigación
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The hydroxymethyl and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can be compared with other bicyclic amines, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar rigid bicyclic structure but differ in the size and substitution pattern of the rings.
Pyrrolidine derivatives: These compounds contain a five-membered ring with nitrogen and are often used as chiral auxiliaries in asymmetric synthesis.
Piperidine derivatives: These compounds contain a six-membered ring with nitrogen and are commonly found in natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups and its rigid bicyclic structure, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-KCJUWKMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)



![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)




![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)


